N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 1-acetyl-1H-indole-3-carbaldehyde and 2-hydroxybenzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This is particularly relevant in its potential use as a cyclooxygenase (COX) inhibitor, where it selectively inhibits COX-2 expression .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide is unique due to its indole moiety, which imparts specific biological activities and interactions. The presence of the hydroxyl group also enhances its ability to form hydrogen bonds, contributing to its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)21-11-13(14-6-2-4-8-16(14)21)10-19-20-18(24)15-7-3-5-9-17(15)23/h2-11,23H,1H3,(H,20,24)/b19-10+ |
InChI Key |
VSSQEVIPZBKIMP-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC=C3O |
solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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